(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone
Descripción
The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone features a fused pyrazolo-oxazine core linked via a methanone bridge to a piperazine moiety substituted with a tetrahydrofuran-2-carbonyl group. This structure combines heterocyclic diversity with functional groups known to influence pharmacokinetic properties, such as solubility and receptor binding.
Pyrazolo-oxazin derivatives are frequently synthesized via multicomponent reactions, as seen in related compounds (e.g., pyrazolo-pyrano-oxazinones), which exhibit antioxidant and anticancer properties . The tetrahydrofuran-carbonyl-piperazine substituent may enhance metabolic stability compared to simpler alkyl or aryl substituents, a hypothesis supported by piperazine’s role in improving drug-like properties in other pharmaceuticals .
Propiedades
IUPAC Name |
[4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c21-15(12-11-14-20(17-12)4-2-10-24-14)18-5-7-19(8-6-18)16(22)13-3-1-9-23-13/h11,13H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAZWMHPARZZHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3=NN4CCCOC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone
- Molecular Formula : CHNO
This structure combines a pyrazolo[5,1-b][1,3]oxazine core with a piperazine moiety that includes a tetrahydrofuran carbonyl group, which is significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit anticancer properties . For instance, pyrazolo derivatives have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably:
- Mechanism : The compound may induce apoptosis via the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins. Research indicates that such compounds can suppress NF-kB signaling while promoting p53 and Bax expression, leading to increased reactive oxygen species (ROS) production and subsequent cell death in cancer cells .
Enzyme Inhibition
The compound is also being explored for its potential as an enzyme inhibitor . Similar compounds have demonstrated activity against:
- Acetylcholinesterase (AChE) : This enzyme is crucial in neurotransmission; inhibitors can be beneficial in treating conditions like Alzheimer's disease.
- Urease : Inhibition of urease has implications in treating urinary tract infections and other related disorders .
Antimicrobial Properties
Preliminary data suggest that the compound may possess antimicrobial activity , similar to other derivatives within the pyrazolo family. Compounds with heterocyclic structures often show promising results against various bacterial strains due to their ability to disrupt microbial cell functions.
Case Studies
Several case studies highlight the effectiveness of related compounds:
- Breast Cancer Cell Lines : A study demonstrated that pyrazolo derivatives exhibited stronger cytotoxicity than cisplatin in MCF-7 and MDA-MB-231 breast cancer cell lines. The mechanism involved apoptosis via caspase activation and autophagy induction .
- Neuroprotective Effects : In models of neurodegeneration, some derivatives showed potential protective effects against neuronal death by modulating oxidative stress pathways.
Data Table: Summary of Biological Activities
Comparación Con Compuestos Similares
Pyrazolo-Oxazin Derivatives
- Target Compound : Contains a 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine core.
- Analog from : 4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one. Key Differences: The analog incorporates a pyranopyrazole-oxazine fused system instead of a simple pyrazolo-oxazine. Bioactivity: Demonstrated antioxidant (IC₅₀ ≈ 12–18 µM in DPPH assays) and anticancer activity (e.g., 60–70% inhibition of MCF-7 breast cancer cells at 100 µM) .
Piperazine-Linked Compounds
- Target Compound : Piperazine is functionalized with a tetrahydrofuran-2-carbonyl group.
- Analog from : [4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl)-1-piperazinyl]{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-3-azetidinyl}methanone. Key Differences: The analog replaces tetrahydrofuran-carbonyl with a pyrimidinyl-azetidine group. Piperazine derivatives with bulkier substituents often show improved receptor affinity but reduced solubility .
Substituent Effects on Pharmacokinetics
*Calculated based on structural similarity to ’s pyrazolo-oxazin-methanol derivative .
- The tetrahydrofuran-carbonyl group in the target compound likely reduces LogP compared to aromatic substituents (e.g., 4-methoxyphenyl in ), balancing lipophilicity and solubility .
Pharmacological and Application Comparisons
Anticancer and Antioxidant Potential
- Target Compound: No direct data, but pyrazolo-oxazin derivatives () and piperazine-containing molecules () are associated with kinase inhibition or apoptosis induction.
- Analog : 70% inhibition of MCF-7 cells at 100 µM, comparable to doxorubicin in preliminary assays .
- Pesticide Analogs () : Pyrazole derivatives like fipronil and ethiprole highlight structural versatility but diverge in application (insecticidal vs. therapeutic) .
Metabolic and Toxicity Profiles
- Piperazine moieties generally improve bioavailability but may introduce hepatotoxicity risks at high doses. The tetrahydrofuran group could mitigate this via reduced oxidative metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
